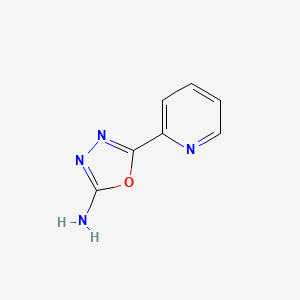

5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-pyridin-2-yl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXADNULCQWUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205737 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5711-72-8 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005711728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Pyridin 2 Yl 1,3,4 Oxadiazol 2 Amine

Established Synthetic Routes to 1,3,4-Oxadiazole-2-amines

A variety of synthetic methodologies have been established for the preparation of 1,3,4-oxadiazole-2-amines. These routes typically involve the formation of the heterocyclic ring through cyclization of open-chain precursors.

Cyclization Reactions

Cyclization reactions are the cornerstone for the synthesis of 1,3,4-oxadiazole-2-amines. These methods differ in the starting materials and the reagents used to effect the ring closure.

One common approach involves the desulfurative cyclization of hydrazinecarbothioamide (thiosemicarbazide) derivatives. jchemrev.comorganic-chemistry.org This method can be influenced by the choice of cyclizing reagent to selectively produce either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles. For instance, the reaction of a thiosemicarbazide (B42300) intermediate with EDC·HCl in DMSO typically yields the corresponding 2-amino-1,3,4-oxadiazole. organic-chemistry.org In another example, treating hydrazinecarbothioamides with mercury oxide leads to desulfurative cyclization, forming 5-substituted-N-aryl-1,3,4-oxadiazol-2-amines. researchgate.net

A notable advantage of some protocols is the use of inexpensive and safer reagents, such as 1,3-dibromo-5,5-dimethylhydantoin, which acts as an efficient oxidizing agent for the cyclization of acyl thiosemicarbazides to yield 5-aryl-2-amino-1,3,4-oxadiazoles. jchemrev.comjchemrev.com Similarly, tosyl chloride in the presence of pyridine (B92270) can mediate the cyclization of thiosemicarbazides to provide 2-amino-1,3,4-oxadiazoles in good yields. organic-chemistry.org

Table 1: Examples of Reagents for Cyclization of Hydrazinecarbothioamide Derivatives

| Starting Material | Reagent/Condition | Product |

|---|---|---|

| Acyl thiosemicarbazide | 1,3-dibromo-5,5-dimethylhydantoin | 5-Aryl-2-amino-1,3,4-oxadiazole jchemrev.comjchemrev.com |

| Thiosemicarbazide | Tosyl chloride/pyridine | 5-Alkyl/Aryl-2-amino-1,3,4-oxadiazole organic-chemistry.org |

| Hydrazinecarbothioamide | Mercury oxide | 5-Substituted-N-aryl-1,3,4-oxadiazol-2-amine researchgate.net |

The oxidative cyclization of semicarbazones is a frequently utilized method for preparing 5-substituted-1,3,4-oxadiazol-2-amines. nih.gov This transformation can be achieved using various oxidizing agents. A classic approach employs bromine in acetic acid. nih.govsciensage.inforesearchgate.net Other reagents such as ceric ammonium (B1175870) nitrate (B79036) have also been effectively used for this cyclization under solvent-free conditions. asianpubs.orgresearchgate.net

Recent advancements have introduced more environmentally friendly methods. For example, visible light photoredox catalysis using eosin (B541160) Y and CBr4 as a bromine source has been developed for the oxidative hetero-cyclization of semicarbazones. jchemrev.com This method offers a rapid and efficient route to 5-substituted 2-amino-1,3,4-oxadiazoles. jchemrev.com

Table 2: Oxidizing Agents for Semicarbazone Cyclization

| Oxidizing Agent | Reaction Conditions | Reference |

|---|---|---|

| Bromine | Acetic acid | nih.govsciensage.inforesearchgate.net |

| Ceric Ammonium Nitrate | Solvent-free | asianpubs.orgresearchgate.net |

| Eosin Y / CBr4 | Visible light | jchemrev.com |

The direct cyclization of semicarbazides or acylsemicarbazides is another important route. Dehydration of acylsemicarbazides can lead to the formation of the 1,3,4-oxadiazole (B1194373) ring, although this may require more stringent conditions. nih.gov A common method involves the reaction of acylhydrazides with cyanogen (B1215507) bromide to yield 2-amino-1,3,4-oxadiazoles. nih.gov The reaction of semicarbazides with aldehydes in the presence of sodium acetate (B1210297) in ethanol (B145695) forms the corresponding semicarbazones, which can then undergo oxidative cyclization. researchgate.net

The cyclodehydration of 1,2-diacylhydrazines is a well-established method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. nih.govacs.org This reaction is typically facilitated by a variety of dehydrating agents. Commonly used reagents include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. nih.govmdpi.com More modern approaches have utilized reagents like ZrCl4 as a catalyst, which offers advantages such as higher yields and shorter reaction times. nih.gov

Table 3: Dehydrating Agents for Diacylhydrazine Cyclization

| Dehydrating Agent | Reference |

|---|---|

| Phosphorus oxychloride (POCl3) | nih.govmdpi.com |

| Thionyl chloride (SOCl2) | mdpi.com |

| Polyphosphoric acid (PPA) | nih.gov |

| Triflic anhydride | nih.gov |

A specific route to derivatives of the target compound involves the reaction of picolinohydrazide (B126095) with various unsymmetrical anhydrides. orientjchem.org This method leads to the formation of a new class of amide derivatives of N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine. orientjchem.org The reaction of anhydrides with amines is a general method to form amides, and in this context, it is applied to a precursor that already contains the pyridyl-oxadiazole scaffold. libretexts.orglibretexts.org

Condensation of Semicarbazide (B1199961)/Thiosemicarbazide with Aldehydes followed by I₂-Mediated Oxidative C–O/C–S Bond Formation

A prominent and efficient method for synthesizing 2-amino-substituted 1,3,4-oxadiazoles involves a sequential one-pot reaction. nottingham.ac.ukacs.orgresearchgate.net This process begins with the condensation of semicarbazide or thiosemicarbazide with a variety of aldehydes. nottingham.ac.ukacs.org The resulting intermediate, a semicarbazone or thiosemicarbazone, undergoes an iodine-mediated oxidative cyclization to form the final 1,3,4-oxadiazole or 1,3,4-thiadiazole (B1197879) ring. nottingham.ac.ukacs.orgnih.gov

This transition-metal-free synthesis is compatible with a wide range of aldehydes, including aromatic, aliphatic, and cinnamic aldehydes, making it a versatile route to a diverse array of 2-amino diazole derivatives. nottingham.ac.ukacs.orgresearchgate.net The use of iodine as an oxidizing agent is a key feature of this methodology, facilitating the crucial C–O or C–S bond formation that closes the heterocyclic ring. nottingham.ac.ukjchemrev.com The reaction is often carried out in the presence of a base like potassium carbonate in a solvent such as 1,4-dioxane. researchgate.net This approach is valued for its operational simplicity, efficiency, and scalability. nottingham.ac.ukacs.org

Synthesis of 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine and its Analogs

The synthesis of the parent compound and its subsequent modification are central to exploring the chemical space around this scaffold.

Synthesis of Parent Compound

The synthesis of this compound can be achieved through the cyclization of suitable precursors. One established method involves the reaction of picolinohydrazide with cyanogen bromide. Another common approach is the oxidative cyclization of 1-(pyridin-2-ylcarbonyl)semicarbazide. This intermediate is typically formed by reacting picolinohydrazide with a source of cyanate, such as potassium cyanate, under acidic conditions. The subsequent ring closure to form the oxadiazole can be promoted by dehydrating agents.

A related method for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles involves the reaction of carboxylic acid derivatives with semicarbazide in the presence of a dehydrating agent like phosphorus oxychloride. researchgate.net For instance, reacting phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl₃ has been shown to yield 2-amino-5-benzyl-1,3,4-oxadiazole derivatives. researchgate.net A similar strategy can be employed using pyridine-2-carboxylic acid or its derivatives to obtain the target compound, this compound.

Derivatization Strategies of the Amino Group

The 2-amino group on the 1,3,4-oxadiazole ring serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of analogs with modified properties. researchgate.net

The primary amino group of 2-amino-1,3,4-oxadiazoles readily undergoes acylation when treated with acid chlorides, yielding N-acyl derivatives. nih.gov This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen chloride byproduct. nih.gov A diverse range of acid chlorides can be used, including those with aromatic, heteroaromatic, and aliphatic substituents. researchgate.netnih.gov

For example, the acylation of 2-amino-5-substituted-1,3,4-oxadiazoles has been successfully carried out with reagents like 3-nitrobenzoyl chloride, 4-methoxybenzoyl chloride, and chloroacetyl chloride. researchgate.netnih.gov The resulting N-(5-substituted-1,3,4-oxadiazol-2-yl)amides are important intermediates for further synthetic manipulations. nih.gov

Table 1: Examples of Acylation Reactions on 2-Amino-1,3,4-oxadiazole Core

| Starting Oxadiazole | Acylating Agent | Base | Product Type |

|---|---|---|---|

| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | Methyl 4-(chlorocarbonyl)benzoate | Triethylamine | N-Acyl derivative |

| 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine | 3-Nitrobenzoyl chloride | Triethylamine | N-Acyl derivative |

| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | Chloroacetyl chloride | Potassium carbonate | N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide |

The reaction of the 2-amino group with isocyanates provides a direct route to N,N'-disubstituted urea (B33335) derivatives. This addition reaction typically proceeds by refluxing the 2-amino-1,3,4-oxadiazole with the corresponding isocyanate in a suitable solvent like ethanol. nih.gov This method has been used to synthesize compounds such as 1-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-chlorophenyl)urea by reacting 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine with 3-chlorophenyl isocyanate. nih.gov The resulting urea derivatives are of significant interest in medicinal chemistry.

Table 2: Synthesis of Urea Derivative from 2-Amino-1,3,4-oxadiazole

| Reactant 1 | Reactant 2 | Reaction Conditions | Product |

|---|---|---|---|

| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | 3-chlorophenyl isocyanate | Reflux in ethanol for 6h | 1-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-chlorophenyl)urea |

Aminoalkylation, commonly known as the Mannich reaction, is a powerful method for introducing aminomethyl groups onto a nitrogen atom. In the context of 1,3,4-oxadiazoles, N-Mannich bases can be synthesized from precursors like 1,3,4-oxadiazole-2(3H)-thiones. nih.govnih.govproquest.com The reaction involves the condensation of the oxadiazole, formaldehyde (B43269), and a primary or secondary amine. tandfonline.com

Specifically, 5-substituted-1,3,4-oxadiazol-2-thiones can be condensed in an absolute ethanolic solution with formaldehyde and various amines to yield 3-substituted-aminomethyl-5-substituted-1,3,4-oxadiazol-2-thiones. tandfonline.com While this example starts from a thione precursor, similar principles of aminoalkylation can be applied to the 2-amino group of this compound, which can act as the nucleophile in a Mannich-type reaction with formaldehyde and a suitable amine, leading to the formation of N-aminomethylated derivatives.

S-Alkylation of Thiol Derivatives

The 2-amino group of this compound can be converted to a thiol group, which exists in tautomeric equilibrium with its thione form. This thiol derivative serves as a versatile intermediate for further functionalization through S-alkylation. The exocyclic sulfur atom is nucleophilic and readily reacts with various electrophilic agents, such as alkyl or aralkyl halides, to yield S-substituted derivatives. researchgate.netnih.gov

This reaction is typically carried out in the presence of a base, which deprotonates the thiol group, enhancing its nucleophilicity. The choice of solvent and base can influence the reaction's efficiency. For instance, the treatment of 5-substituted-1,3,4-oxadiazole-2-thiols with ethyl chloroacetate (B1199739) in the presence of sodium ethoxide as a base affords the corresponding S-alkylated products. researchgate.net Similarly, various alkyl and aralkyl halides can be used to synthesize a range of S-substituted-1,3,4-oxadiazole derivatives. nih.gov

A general scheme for the S-alkylation of the corresponding 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thiol (B1301711) is presented below:

Table 1: Representative S-Alkylation Reactions of 1,3,4-Oxadiazole-2-thiol Derivatives

| Starting Thiol | Alkylating Agent (R-X) | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|

| 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | 1-Bromododecane | K₂CO₃ | DMF | 2-(Dodecylsulfanyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | nih.gov |

| 5-[4-(Phenylsulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol | Ethyl chloroacetate | NaOEt | Ethanol | Ethyl 2-((5-(4-(phenylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)acetate | researchgate.net |

Modifications on the Pyridine Ring

The pyridine ring within the this compound scaffold offers opportunities for chemical modification, allowing for the fine-tuning of the molecule's properties. The nitrogen atom of the pyridine ring can undergo quaternization through alkylation with suitable agents. researchgate.net Furthermore, the pyridine ring can be N-oxidized, which alters the electronic properties of the ring and can serve as a handle for subsequent transformations. researchgate.net The presence of the pyridine moiety, with its specific electronic and coordinating properties, is a key feature in the design of molecules for various applications, including as ligands for G-quadruplexes. nih.govresearchgate.netnih.gov The synthesis of ligands containing multiple pyridyl and oxadiazole units has been explored to modulate binding affinity and selectivity for nucleic acid structures. nih.gov

Modifications on the Oxadiazole Core

The 1,3,4-oxadiazole ring is a stable aromatic heterocycle, making direct modifications on the core challenging. Unlike its 1,2,4-oxadiazole (B8745197) isomer, which is known to undergo various thermal, photochemical, or nucleophilic addition-induced rearrangements, the 1,3,4-oxadiazole system is generally more robust. researchgate.netchim.it Most synthetic strategies involve constructing the ring with the desired substituents at the C2 and C5 positions rather than modifying the core post-synthesis. chim.it However, transformations involving the exocyclic amine group are common. For example, the 2-amino group can be diazotized and replaced, or it can be acylated or reacted with isocyanates to form urea derivatives, leading to a wide range of N-substituted compounds. nih.gov

Exploration of Isosteres (e.g., Thiadiazole Analogs)

Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. The 1,3,4-thiadiazole ring is a well-established bioisostere of the 1,3,4-oxadiazole ring. researchgate.net The synthesis of 5-pyridin-2-yl-1,3,4-thiadiazol-2-amine analogs often starts from the same or similar precursors.

Typically, thiosemicarbazide derivatives are used as key intermediates. The intramolecular cyclization of an acyl thiosemicarbazide (derived from a pyridine carboxylic acid hydrazide) under acidic conditions, such as concentrated sulfuric acid, yields the corresponding 2-amino-5-substituted-1,3,4-thiadiazole. nih.gov For instance, N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine was synthesized as a direct isostere of its oxadiazole counterpart to investigate its biological activity. nih.gov

Table 2: Comparative Synthesis of Oxadiazole and Thiadiazole Isosteres

| Precursor | Cyclization Reagent | Heterocyclic Product | Ref |

|---|---|---|---|

| Acyl thiosemicarbazide | NaOH / I₂ / KI | 2-Amino-1,3,4-oxadiazole | nih.gov |

| Acyl thiosemicarbazide | Conc. H₂SO₄ | 2-Amino-1,3,4-thiadiazole | nih.gov |

| Diacylhydrazine | POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

Catalytic Approaches in Synthesis (e.g., Co(II)-catalyzed cyclization)

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and access novel chemical space. Cobalt-based catalysts have emerged as useful and abundant alternatives to more expensive noble metals for the synthesis of 1,3,4-oxadiazoles. chemistryviews.org

A cobalt(II)-catalyzed three-component synthesis has been developed, reacting diazo compounds, N-isocyaniminotriphenylphosphorane (NIITP), and carboxylic acids to form 2,5-substituted 1,3,4-oxadiazoles. acs.org This tandem reaction involves a carbene transfer to NIITP, followed by the addition of the carboxylic acid and a subsequent intramolecular aza-Wittig reaction. acs.org The protocol demonstrates a broad scope for both the carboxylic acid and diazoacetate components, achieving yields up to 95% with as little as 1 mol% of CoCl₂. acs.org Another cobalt(II)-mediated (though sometimes stoichiometric) method involves the reaction of sulfonyl azides, NIITP, and carboxylic acids to generate N-sulfonyl-1,3,4-oxadiazol-2(3H)-imines, which can be further transformed into 1,3,4-oxadiazol-2-amines. chemistryviews.org

Table 3: Overview of Co(II)-Catalyzed 1,3,4-Oxadiazole Synthesis

| Reactants | Catalyst/Mediator | Key Features | Product Class | Ref |

|---|---|---|---|---|

| Diazo compounds, NIITP, Carboxylic acids | CoCl₂ (1-10 mol%) | Three-component reaction, broad scope, yields up to 95% | 2,5-Disubstituted 1,3,4-oxadiazoles | acs.org |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of 1,3,4-oxadiazole derivatives has been a focus of such efforts, with various environmentally benign methodologies being developed. nih.govnih.gov

Innovations include:

Microwave-Assisted Synthesis: This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.govjchemrev.com For example, the oxidative cyclization of N-acylhydrazones using agents like chloramine-T can be efficiently performed under microwave irradiation. jchemrev.comnih.gov

Solvent-Free Reactions: Performing reactions without a solvent, or in a solid state, minimizes volatile organic compound (VOC) emissions. Grinding techniques, where reactants are physically ground together, sometimes with a catalytic amount of an agent like molecular iodine, have been successfully used for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and aldehydes. researchgate.netresearchgate.net

Use of Greener Catalysts and Reagents: Employing non-toxic and reusable catalysts is a cornerstone of green chemistry. Molecular iodine has been used as an eco-friendly catalyst for the oxidative cyclization of N-acyl hydrazones, avoiding the need for heavy metal oxidants. researchgate.net

These sustainable methods offer scalable, cost-effective, and environmentally responsible alternatives to traditional synthetic routes. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine, both proton (¹H) and carbon-13 (¹³C) NMR studies have been instrumental in confirming its structure.

Proton NMR (¹H-NMR)

The ¹H-NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals characteristic signals for the aromatic protons of the pyridine (B92270) ring and the amine protons. A study by Prabhakar et al. (2024) reported that the aromatic protons resonate in the range of δ 7.51 to 8.67 ppm. orientjchem.org A broad singlet corresponding to the -NH₂ protons is observed between δ 7.42 and 7.50 ppm, a peak which is also exchangeable with D₂O. orientjchem.org

Table 1: ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 7.51 - 8.67 | m | Aromatic protons (Pyridine ring) |

| 7.42 - 7.50 | br s | -NH₂ (D₂O exchangeable) |

Note: Data sourced from Prabhakar et al. (2024). orientjchem.org The specific coupling patterns and integration values for the pyridine protons are dependent on the resolution of the spectrum.

Carbon-13 NMR (¹³C-NMR)

The ¹³C-NMR spectrum provides crucial information about the carbon skeleton of the molecule. In the case of this compound, distinct signals are observed for the carbons of the oxadiazole and pyridine rings. Research has shown that the C-2 and C-5 carbons of the 1,3,4-oxadiazole (B1194373) ring appear at approximately δ 157.62 ppm and δ 164.70 ppm, respectively. orientjchem.org The signals for the pyridine ring carbons are also observed in the aromatic region of the spectrum.

Table 2: ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| 164.70 | C₅-oxadiazole ring |

| 157.62 | C₂-oxadiazole ring |

Note: Data sourced from Prabhakar et al. (2024). orientjchem.org Chemical shifts for the pyridine carbons would also be present in the full spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound shows key absorption bands that confirm its structural features. Notably, the stretching vibrations for the primary amine (-NH₂) group are observed at approximately 3270.11 cm⁻¹ and 3098.95 cm⁻¹. orientjchem.org The stretching vibration of the C=N bond within the oxadiazole ring is found around 1646.07 cm⁻¹, and the C-O-C stretch of the same ring is located at about 1045.62 cm⁻¹. orientjchem.org

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3270.11, 3098.95 | N-H stretching (primary amine) |

| 1646.07 | C=N stretching (oxadiazole ring) |

| 1045.62 | C-O-C stretching (oxadiazole ring) |

Note: Data sourced from Prabhakar et al. (2024). orientjchem.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectral analysis confirms its molecular formula, C₇H₆N₄O. The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific experimental UV-Vis absorption data for this compound is not extensively detailed in the available literature, the electronic absorption properties can be inferred from related pyridine- and oxadiazole-containing compounds. Generally, such compounds exhibit absorption maxima in the UV region, which are attributed to π → π* and n → π* electronic transitions within the aromatic and heteroaromatic rings. The conjugated system formed by the pyridine and 1,3,4-oxadiazole rings is expected to result in characteristic absorption bands. For comparison, other 1,3,4-oxadiazole derivatives often display absorption maxima between 224 and 303 nm.

Single Crystal X-ray Diffraction Analysis

As of the current literature survey, a single crystal X-ray diffraction analysis for the specific compound this compound has not been reported. This technique, when applied, would provide definitive proof of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. For related structures, such as 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione, single-crystal X-ray diffraction has revealed details like monoclinic crystal systems and the stabilizing effect of intermolecular hydrogen bonds in the crystal lattice. researchgate.netcymitquimica.com Such analyses for the title compound would be invaluable for a complete structural elucidation.

Crystal System and Space Group

Table 1: Crystal Data for Analogs of this compound

| Compound | Crystal System | Space Group | Reference |

| 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | Monoclinic | Not Specified | nih.gov |

| 5-phenyl-1,3,4-oxadiazol-2-amine (B156248) | Monoclinic | P2/c | researchgate.net |

| 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine | Monoclinic | Not Specified | nih.gov |

Molecular Planarity and Conformation

The planarity of the 1,3,4-oxadiazole ring is a key feature of this class of compounds. In 5-phenyl-1,3,4-oxadiazol-2-amine, the oxadiazole ring is planar, with the phenyl ring inclined at a dihedral angle of 13.42 (18)° to the oxadiazole ring. researchgate.net In the case of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, the dihedral angles between the central oxadiazole ring and the pendant phenyl and furan (B31954) rings are 3.34 (18)° and 5.7 (6)°, respectively. nih.gov For 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine, two independent molecules in the asymmetric unit exhibit different conformations, with dihedral angles of 18.2 (2)° and 30.3 (2)° between the thiadiazole and pyridine rings. nih.gov These findings suggest that the pyridine and oxadiazole rings in this compound are likely to be nearly coplanar, with a small dihedral angle between them.

Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the supramolecular assembly of these molecules. In the crystal structure of 5-phenyl-1,3,4-oxadiazol-2-amine, molecules are linked by intermolecular N-H···N hydrogen bonds, forming double-stranded chains. researchgate.net A similar pattern is observed in 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, where inversion dimers are formed through pairs of N-H···N hydrogen bonds, creating R22(8) loops. nih.gov In 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine, intermolecular N-H···N hydrogen bonds involving the amine groups as donors link the molecules into a two-dimensional framework. nih.gov These consistent observations across related structures strongly indicate that the primary hydrogen bonding motif in the crystal structure of this compound will involve N-H···N interactions between the amine group and the nitrogen atoms of the pyridine or oxadiazole rings of adjacent molecules.

Extended Supramolecular Features and Crystal Packing

The crystal packing of these compounds is further stabilized by other non-covalent interactions. In 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, the dimers formed by hydrogen bonding are further linked by C-H···π and π–π stacking interactions, resulting in a three-dimensional network. nih.gov The π–π stacking interactions are a common feature in aromatic compounds and contribute significantly to the stability of the crystal lattice. Given the aromatic nature of both the pyridine and oxadiazole rings in this compound, it is expected that its crystal packing will also be influenced by a combination of hydrogen bonding and π–π stacking interactions, leading to a stable and extended supramolecular architecture. researchgate.net

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of elements in a compound, which is a fundamental aspect of its characterization. The calculated and found elemental analysis values for this compound are in close agreement, confirming the empirical formula of the compound.

Table 2: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 51.89 | 51.85 | orientjchem.org |

| Hydrogen (H) | 3.79 | 3.73 | orientjchem.org |

| Nitrogen (N) | 34.59 | 34.55 | orientjchem.org |

| Oxygen (O) | 9.92 | 9.87 | orientjchem.org |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine derivatives have demonstrated their potential to interact favorably with various biological targets, suggesting a basis for their observed biological activities.

For instance, a study focused on novel amide derivatives of N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine showcased their potential as antimicrobial agents through molecular docking. orientjchem.org The docking simulations were performed against the crystal structures of proteins from pathogenic bacteria, providing insights into the specific interactions that could inhibit bacterial growth. orientjchem.org Similarly, docking studies on related 5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-amine (B1328236) derivatives also highlighted favorable interactions, supporting their potential as antibacterial and antifungal agents.

The effectiveness of a ligand is often determined by its specific interactions with the amino acid residues within the active site of a target protein. For derivatives of the 5-aryl-1,3,4-oxadiazol-2-amine scaffold, these interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking.

In a study on 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives, which are structurally analogous to the pyridine-containing compound, detailed ligand-protein interactions were identified with cyclin-dependent kinase 2 (CDK-2), a key protein in cell cycle regulation. researchgate.net The molecular modeling revealed powerful binding interactions, including the formation of multiple hydrogen bonds with key residues such as ASP145, THR14, and GLU12 in the CDK-2 active site. researchgate.net The binding poses of amide derivatives of 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine also indicate crucial interactions within the binding sites of target proteins, which are fundamental to their biological activity. orientjchem.org These specific interactions underscore the potential of this chemical scaffold to be optimized for higher affinity and selectivity towards various protein targets.

Binding energy is a key metric obtained from molecular docking studies that estimates the binding affinity between a ligand and its target protein. Lower binding energy values typically indicate a more stable and favorable interaction.

Computational studies on amide derivatives of 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine have reported favorable docking energy scores, with values ranging from -6.0 to -8.73 kcal/mol against specific bacterial protein targets (PDB IDs: 5JZX and 4M8D). orientjchem.org Certain derivatives demonstrated particularly strong binding energies, suggesting they are promising candidates for further development. orientjchem.org For comparison, in silico studies of related 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives targeting CDK-2 showed even lower binding scores, with the most effective molecules reaching -10.654 and -10.169 kcal/mol. researchgate.net These values, being lower than the reference ligand's score of -9.919 Kcal/mol, highlight the potent inhibitory potential of this class of compounds. researchgate.net

| Compound Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) |

|---|---|---|

| Amide Derivatives of 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine | 5JZX, 4M8D | -6.0 to -8.73 |

| 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-amine Derivative P-1 | CDK-2 (2R3J) | -10.654 |

| 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-amine Derivative P-5 | CDK-2 (2R3J) | -10.169 |

| Reference Ligand for CDK-2 | CDK-2 (2R3J) | -9.919 |

Molecular docking studies have been crucial in assessing the favorable interactions of this compound derivatives with a variety of biological targets, thereby guiding the rationale for their synthesis and biological evaluation.

The good binding energies and specific interactions observed for amide derivatives against bacterial proteins strongly support their potential as antimicrobial agents. orientjchem.org Studies on other analogs have pointed towards their utility against different targets. For instance, tris-heterocyclic compounds incorporating the 5-(pyridin-4-yl)-1,3,4-oxadiazole moiety were docked against E. coli biotin (B1667282) carboxylase and S. aureus biotin protein ligase, with results indicating that the inclusion of the 1,3,4-oxadiazole (B1194373) ring enhances antimicrobial activity. rdd.edu.iq Furthermore, derivatives where the pyridine (B92270) is at the 4-position have been designed and docked as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in anti-angiogenic cancer therapy. These studies showed that the molecules mimicked the binding of co-crystallized ligands, indicating favorable interactions. nih.govbenthamscience.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules.

DFT studies are employed to optimize the molecular geometry and analyze the electronic properties of compounds like this compound. These calculations can predict various molecular properties, including orbital energies, charge distribution, and molecular electrostatic potential (MEP).

DFT and Time-Dependent DFT (TD-DFT) have been used to study transition metal complexes of the structurally similar ligand 2-(5-amino- orientjchem.orgoaji.netresearchgate.net-oxadiazol-2-yl)phenol. scirp.org Such analyses help in understanding intramolecular interactions, electron delocalization, and the stability of the molecule. scirp.org For a series of 1,3,4-oxadiazole derivatives investigated as potential anticancer agents, DFT studies were used to determine the compounds' stability and reactivity before docking them with their target proteins. nih.gov This two-pronged computational approach, combining DFT with molecular docking, provides a more robust prediction of a compound's potential biological activity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. A smaller energy gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov These models allow researchers to predict the activity of new, unsynthesized compounds based on calculated molecular descriptors. nih.gov

While a specific QSAR model for this compound is not available, studies on related oxadiazole series highlight the key molecular properties that often govern their biological effects. For instance, a QSAR study on a series of 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amine derivatives as anti-proliferative agents revealed the importance of quantum chemical descriptors, constitutional descriptors, and hydrophobicity in determining their activity. researchgate.net The best model developed in this study showed a high statistical and predictive quality, with a squared correlation coefficient (R²) of 0.906 and a cross-validated squared correlation coefficient (q²) of 0.907. researchgate.net

Such models indicate that a combination of electronic properties, molecular size and shape, and lipid solubility are critical for the biological activity of the oxadiazole scaffold. researchgate.net The findings from these analogue studies suggest that similar descriptors would likely be significant in predicting the activity of this compound.

Table 1: Representative Descriptors Used in QSAR Models for Oxadiazole Analogues

| Descriptor Type | Example Descriptors | Significance |

|---|---|---|

| Quantum Chemical | Total Energy (Et), Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Relates to the electronic aspects of molecule-receptor interactions and chemical reactivity. nih.govresearchgate.net |

| Constitutional/Steric | Molecular Weight, Molecular Length (d) | Pertains to the size and shape of the molecule, influencing its fit into a biological target. nih.govresearchgate.net |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Influences absorption, distribution, and ability to cross cell membranes. researchgate.net |

In Silico ADME Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) assessment involves the use of computational models to predict the pharmacokinetic properties of a drug candidate. These predictions are vital for identifying compounds with favorable drug-like properties early in the discovery process.

Studies on various 1,3,4-oxadiazole derivatives have demonstrated their potential as orally active compounds by evaluating their ADME profiles using tools like the Swiss-ADME web server. researchgate.net For example, an analysis of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives showed that the compounds generally complied with Lipinski's Rule of Five and Veber's Rule. nih.gov Compliance with these rules suggests good potential for oral bioavailability and drug-likeness. nih.gov Similarly, a study on 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives found that most compounds fulfilled the Swiss-ADME parameters for potential orally active agents. researchgate.net

These findings for related structures imply that this compound likely possesses a favorable ADME profile, a key characteristic for a viable drug candidate.

Table 2: Predicted ADME Properties for Analogue 1,3,4-Oxadiazole Derivatives

| Compound Series | Lipinski's Rule of Five | Veber's Rule | Predicted Drug-Likeness |

|---|---|---|---|

| 2-hydroxy benzothiazole-based 1,3,4-oxadiazoles | Compliant | Compliant | Good nih.gov |

| 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amines | Compliant | Not Reported | Good researchgate.net |

| Hydrazide derivatives with 1,3,4-oxadiazole core | Not Reported | Not Reported | Potentially Orally Absorbed mdpi.com |

Molecular Transport Property Prediction

Molecular transport properties, such as intestinal absorption and the ability to cross the blood-brain barrier (BBB), are critical components of a drug's pharmacokinetic profile and are often predicted as part of in silico ADME assessments.

For a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives, in silico predictions showed high absorption percentages, with most compounds predicted to have over 70% absorption. nih.gov One compound in the series exhibited a predicted absorption of 86.77%. nih.gov Good intestinal absorption is a prerequisite for effective oral drug delivery.

The prediction of BBB penetration is crucial for drugs targeting the central nervous system (CNS) and equally important for those intended to act peripherally, where BBB penetration would be an undesirable side effect. While specific BBB penetration data for close analogues of this compound were not detailed in the available literature, this parameter is a standard output of most ADME prediction software and a key consideration in the development of oxadiazole-based compounds. The collective data on related compounds suggest that the 1,3,4-oxadiazole scaffold can be modified to tune transport properties for specific therapeutic targets.

Table 3: Predicted Molecular Transport Properties for Analogue 1,3,4-Oxadiazole Derivatives

| Compound Series | Predicted Transport Property | Finding |

|---|---|---|

| 2-hydroxy benzothiazole-based 1,3,4-oxadiazoles | Human Intestinal Absorption | High (most >70% absorption) nih.gov |

| Hydrazide derivatives with 1,3,4-oxadiazole core | Oral Absorption | Predicted to be orally absorbed in humans mdpi.com |

Structure Activity Relationship Sar Studies

Impact of Modifications on the Pyridine (B92270) Ring on Biological Activity

The pyridine ring is a key structural component, and its modification, including the position of the nitrogen atom, can have a profound impact on biological activity. Studies comparing isomers have shown that this position is critical for interaction with specific biological targets.

For instance, in the investigation of Bloom Helicase (BLM) inhibitors based on a related urea (B33335) series, the positioning of the pyridine nitrogen was a determining factor for activity. While the 5-(pyridin-4-yl) and 5-(pyridin-3-yl) thiadiazole analogs demonstrated comparable inhibitory activity (IC₅₀ values of 1.4 μM and 3.5 μM, respectively), the 5-(pyridin-2-yl) analog was completely inactive. nih.gov This suggests that the nitrogen atom at the 2-position of the pyridine ring creates steric or electronic hindrance that prevents effective binding to the enzyme's active site. nih.gov

Furthermore, replacing the pyridine ring entirely with other aromatic systems alters the activity profile. In a study on antitubercular agents, a series of 5-phenyl-1,3,4-oxadiazole derivatives showed more promising activity against Mycobacterium tuberculosis than their 5-(pyridin-4-yl) counterparts, which exhibited only weak activity. mdpi.com This indicates that while the pyridine ring is a common feature in many biologically active oxadiazoles, a simple phenyl ring can sometimes be more effective, depending on the therapeutic target. mdpi.commdpi.com

Table 1: Effect of Pyridine Ring Isomerism on BLM Helicase Inhibition Data extracted from a study on N-(3,4-dichlorophenyl)-N'-(5-(pyridin-X-yl)-1,3,4-thiadiazol-2-yl)urea analogs.

| Compound Analogue | Pyridine Nitrogen Position | IC₅₀ (μM) |

|---|---|---|

| 1 | 4-pyridyl | 1.4 |

| 2 | 3-pyridyl | 3.5 |

| 3 | 2-pyridyl | Inactive |

Influence of Substituents on the Oxadiazole Core on Biological Activity

The substituent at the C5 position of the 1,3,4-oxadiazole (B1194373) ring plays a significant role in modulating the biological efficacy of the molecule. A wide range of aryl and alkyl groups have been explored at this position, revealing important SAR trends for various therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comsciforum.net

For anticancer activity, the nature of the substituent on a C5-phenyl ring is critical. For example, N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed potent activity against a panel of cancer cell lines, particularly melanoma and leukemia. nih.govnih.gov The presence of electron-donating groups like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups like chloro (-Cl) on the C5-phenyl ring often enhances activity. mdpi.comnih.gov Specifically, derivatives with a 4-chlorophenyl or 3,4-dimethoxyphenyl group at the C5 position have been shown to improve anti-inflammatory activity. mdpi.com

In the context of antitubercular agents, lipophilicity at the C5 position appears to be a key driver of potency. A study of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines found that compounds bearing long, lipophilic alkyl chains (such as pentadecyl or heptadecyl) at the C5 position were significantly more active against drug-resistant strains of M. tuberculosis than reference drugs like isoniazid (B1672263). nih.gov This high lipophilicity is believed to facilitate the molecule's passage through the lipid-rich cell membrane of the mycobacterium. nih.gov

Table 2: Influence of C5-Substituent on Anticancer Activity (Percent Growth Inhibition) Data extracted from a study on various N,5-disubstituted-1,3,4-oxadiazol-2-amines.

| C5-Substituent | N-Substituent | Cell Line | Growth Percent |

|---|---|---|---|

| 4-Methoxyphenyl | 2,4-Dimethylphenyl | Melanoma (MDA-MB-435) | 15.43 |

| 4-Chlorophenyl | 2,4-Dimethylphenyl | Melanoma (MDA-MB-435) | 6.82 |

| 4-Fluorophenyl | 4-Chlorophenyl | N/A | N/A |

| 3,4-Dimethoxyphenyl | 4-Bromophenyl | Lung (HOP-92) | 75.06 |

Role of the Amine Moiety and its Derivatizations on Biological Activity

The 2-amino group on the oxadiazole ring is a crucial site for derivatization, serving as a versatile handle to modulate the compound's physicochemical properties and biological activity. Modifications at this position, such as acylation to form amides or alkylation, have led to the discovery of potent antimicrobial and enzyme-inhibiting agents. orientjchem.orgnih.govnih.gov

Recent research focused on the title compound, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, involved the synthesis of a series of amide derivatives. orientjchem.org These novel N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)amides demonstrated promising antimicrobial efficacy against S. aureus, E. coli, and C. albicans. orientjchem.org Similarly, acylation of other 2-amino-1,3,4-oxadiazole cores has yielded compounds with significant activity against Salmonella typhi. nih.gov

Alkylation of the amino group has also proven to be an effective strategy. In the search for antitubercular agents, a series of N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines were synthesized. The study revealed that the length of the alkyl chain was critical for activity, with the most potent compounds possessing chains of 10 to 12 carbon atoms. mdpi.comnih.gov Specifically, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine showed strong activity against both susceptible and drug-resistant strains of M. tuberculosis. mdpi.comnih.gov This lipophilic tail is also beneficial for other activities; N-dodecyl substitution on related 5-aryl-1,3,4-oxadiazol-2-amines produced compounds with potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity. mdpi.comnih.govresearchgate.net

Table 3: Effect of Amine Derivatization on Biological Activity

| Core Scaffold | Amine Derivatization | Biological Activity | Key Finding |

|---|---|---|---|

| 5-(Pyridin-2-yl)-1,3,4-oxadiazole | Amide formation | Antimicrobial | Good efficacy against S. aureus and E. coli. orientjchem.org |

| 5-(Pyridin-4-yl)-1,3,4-oxadiazole | N-alkylation | Antitubercular | Optimal activity with C10-C12 alkyl chains. mdpi.comnih.gov |

Comparison of Oxadiazole vs. Thiadiazole Isosteres in Biological Activity

The replacement of the oxygen atom in the 1,3,4-oxadiazole ring with a sulfur atom to form a 1,3,4-thiadiazole (B1197879) is a common bioisosteric substitution in medicinal chemistry. nih.gov This subtle change can significantly affect the compound's electronic properties, lipophilicity, metabolic stability, and ultimately, its biological activity. nih.govnih.gov The comparison between these two scaffolds has yielded target-dependent results.

In some cases, the thiadiazole isostere is essential for activity. For the inhibition of Bloom Helicase, a urea derivative containing the 5-(pyridin-4-yl)-1,3,4-thiadiazole core was active, whereas its direct 1,3,4-oxadiazole counterpart was devoid of activity. nih.gov This suggests a specific requirement for the sulfur atom, perhaps for a particular interaction within the enzyme's binding pocket or for maintaining the necessary conformational rigidity.

Conversely, for other targets, both isosteres show activity, though often with differing potencies. In a study of cholinesterase inhibitors, both N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine and its thiadiazole analog were effective dual inhibitors of AChE and BChE. mdpi.comresearchgate.netnih.gov However, the thiadiazole derivative (N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine) was identified as the most potent inhibitor in the entire series, highlighting the favorable properties imparted by the sulfur atom in this context. mdpi.comresearchgate.net This demonstrates that while both rings are effective scaffolds, the thiadiazole can offer superior potency for certain targets.

Identification of Key Pharmacophores for Specific Activities

Based on extensive SAR studies, a general pharmacophore model for biologically active 2,5-disubstituted 1,3,4-oxadiazoles can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the 5-pyridin-2-yl-1,3,4-oxadiazol-2-amine series and its analogs, the key features are:

A Heteroaromatic Ring at C5: A pyridine or other (hetero)aromatic ring at the C5 position is a common feature. This group often engages in π-π stacking or hydrophobic interactions within the target protein. The position of heteroatoms, such as the nitrogen in the pyridine ring, is crucial for defining selectivity and potency for specific targets like BLM helicase. nih.gov

The 1,3,4-Oxadiazole/Thiadiazole Core: This five-membered heterocyclic ring acts as a central, rigid scaffold. It is metabolically stable and its nitrogen and oxygen/sulfur atoms can act as hydrogen bond acceptors, which is a critical interaction for binding to many enzymes and receptors. nih.gov The choice between oxygen and sulfur can fine-tune the electronic and pharmacokinetic properties of the molecule. nih.govmdpi.com

A Substituted Amine at C2: The 2-amino group is a vital pharmacophoric feature. As a hydrogen bond donor in its unsubstituted form, it can be critical for anchoring the molecule in a binding site. When derivatized, it serves as a point to attach other functionalities. For instance, appending a long, lipophilic alkyl chain at this position enhances activity against targets with hydrophobic pockets or those requiring membrane penetration, such as in M. tuberculosis and cholinesterases. mdpi.comnih.govmdpi.com

Together, these three components—the C5 aromatic system, the central heterocyclic core, and the C2 amine moiety—form the essential pharmacophore responsible for the diverse biological activities observed in this class of compounds. nih.gov

Biological Activities and Pharmacological Investigations

Antimicrobial Activity

Derivatives of the 5-pyridinyl-1,3,4-oxadiazole core structure have been extensively evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Efficacy

The antibacterial potential of this class of compounds has been tested against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have shown that modifications to the core structure can lead to potent antibacterial agents.

For instance, a series of (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives demonstrated notable activity against Staphylococcus aureus and Staphylococcus epidermidis, showing greater efficacy against Gram-positive bacteria than Gram-negative strains like Escherichia coli. jocpr.com Another related compound, 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, was found to inhibit Escherichia coli and Staphylococcus epidermidis with Minimum Inhibitory Concentrations (MICs) of 8 and 4 μg/mL, respectively. medchemexpress.com Furthermore, certain (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives have exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 62 µg/mL. auctoresonline.org The presence of lipophilic groups and the nitrogen atom of the pyridine (B92270) moiety appear to enhance antimicrobial activity. auctoresonline.org

Table 1: Antibacterial Activity of 5-Pyridinyl-1,3,4-Oxadiazole Derivatives

| Compound Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | MIC | 8 μg/mL | medchemexpress.com |

| 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | Staphylococcus epidermidis | MIC | 4 μg/mL | medchemexpress.com |

| (5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | MRSA | MIC | 62 µg/mL | auctoresonline.org |

| (5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | MRSA | MIC | 62 µg/mL | auctoresonline.org |

| (5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | MRSA | MIC | 62 µg/mL | auctoresonline.org |

Antifungal Efficacy

The antifungal properties of 1,3,4-oxadiazole (B1194373) derivatives have been investigated against human and plant pathogens. Two new 1,3,4-oxadiazole compounds, LMM5 and LMM11, were found to be effective against Candida albicans, both exhibiting an in vitro MIC of 32 μg/ml. nih.gov These compounds demonstrated a fungistatic profile and were non-toxic in evaluated cell lines. nih.gov Another derivative, LMM6, also showed efficacy against clinical C. albicans isolates with MIC values from 8 to 32 µg/mL and exhibited a fungicidal profile. mdpi.com

In the context of agriculture, 1,3,4-oxadiazole derivatives have been developed as potential fungicides to control maize diseases. nih.govbohrium.com These compounds were tested against pathogens such as Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.govbohrium.com Several derivatives showed significant activity against E. turcicum, with EC₅₀ values lower than the commercial fungicide carbendazim. nih.govbohrium.com For example, compound 5k had an EC₅₀ value of 32.25 μg/ml, compared to 102.83 μg/ml for carbendazim. nih.gov

Table 2: Antifungal Activity of 1,3,4-Oxadiazole Derivatives

| Compound Derivative | Fungal Pathogen | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| LMM5 | Candida albicans | MIC | 32 μg/mL | nih.gov |

| LMM11 | Candida albicans | MIC | 32 μg/mL | nih.gov |

| LMM6 | Candida albicans (clinical isolates) | MIC | 8 - 32 μg/mL | mdpi.com |

| Compound 4k | Exserohilum turcicum | EC₅₀ | 50.48 μg/mL | nih.gov |

| Compound 5e | Exserohilum turcicum | EC₅₀ | 47.56 μg/mL | nih.gov |

| Compound 5k | Exserohilum turcicum | EC₅₀ | 32.25 μg/mL | nih.gov |

Antitubercular Activity

Derivatives containing the pyridin-yl-1,3,4-oxadiazole scaffold have emerged as potent agents against Mycobacterium tuberculosis, including drug-resistant strains. A series of N-alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amines were tested against M. tuberculosis H37Rv, M. avium, and M. kansasii. tandfonline.com The most effective compounds featured C8–C12 alkyl chains, with MICs starting from 2 μM, and they inhibited multidrug-resistant (MDR) strains at similar concentrations. tandfonline.com

Another study highlighted N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, which showed antimycobacterial activity on susceptible and drug-resistant M. tuberculosis strains with MICs ranging from 4–8 µM. nih.gov The N-decyl and N-undecyl derivatives were particularly active against M. kansasii strains (MICs = 8–16 µM). nih.gov Modifications of the isoniazid (B1672263) structure into N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives have also yielded compounds with significant in vitro efficacy against M. tuberculosis. researchgate.net

Table 3: Antitubercular Activity of Pyridinyl-1,3,4-Oxadiazole Derivatives

| Compound Derivative | Mycobacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| N-alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amines (C8-C12 alkyls) | M. tuberculosis H37Rv & MDR-TB | MIC | From 2 μM | tandfonline.com |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis (susceptible & resistant) | MIC | 4 - 8 µM | nih.gov |

| N-decyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. kansasii 235/80 | MIC | 8 - 16 µM | nih.gov |

| N-undecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. kansasii 235/80 | MIC | 8 - 16 µM | nih.gov |

| 2-Isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide | M. tuberculosis | MIC | 1 - 2 μM | researchgate.net |

Mechanism of Antimicrobial Action

The mechanisms through which these compounds exert their antimicrobial effects are varied. For a potent N-dodecyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amine, the mechanism of action was investigated and found to be related to the inhibition of cell wall biosynthesis in mycobacteria. tandfonline.com This mechanism is distinct from current antitubercular drugs, suggesting these hybrids could be promising candidates against drug-resistant TB. tandfonline.com

For a different series of 2,5-diamino-1,3,4-oxadiazole derivatives, molecular docking analysis suggested the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI) as the probable mechanism. nih.gov This enzyme is crucial for the final stage of fatty acid synthesis in bacteria. nih.gov Other studies on pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio derivatives pointed towards the inhibition of the sterol 4α-demethylase (CYP51 enzyme) as a possible mode of action. nih.gov

Anticancer Activity (Cytotoxicity)

Derivatives of 1,3,4-oxadiazole have been a focus of oncological research due to their ability to induce cytotoxicity in various cancer cell lines. The inclusion of a pyridine ring can further enhance this activity.

Evaluation against Specific Cancer Cell Lines

The cytotoxic effects of 1,3,4-oxadiazole derivatives have been evaluated against a broad panel of human cancer cell lines. For example, a series of phenylpiperazine derivatives of 1,3,4-oxadiazole were tested against liver cancer (HepG2), cervical cancer (HeLa), colorectal cancer (SW1116), and stomach cancer (BGC823). nih.gov One of the most effective compounds, a 3-trifluoromethyl-piperazine derivative, was particularly potent in inhibiting the growth of HepG2 cells. nih.gov

In another study, new benzimidazole (B57391) derivatives of 1,3,4-oxadiazole were tested for cytotoxicity against breast cancer (MCF-7), liver cancer (HepG2), and other cell lines. nih.gov Certain compounds showed a stronger cytotoxic effect on MCF-7 cells than the reference drug, 5-fluorouracil. nih.govnih.gov Similarly, hybrid Schiff bases containing 1,3,4-oxadiazole rings showed potent antiproliferative activity against liver (SMMC-7721) and breast (MCF-7) cancer cells. nih.gov Research on other derivatives also showed inhibitory activities against the K562 human erythromyeloblastoid leukemia cell line. researchgate.net While many derivatives show promise, the specific compound 5-pyridin-2-yl-1,3,4-oxadiazol-2-amine requires further direct investigation to establish its standalone cytotoxic profile.

Table 4: Cytotoxic Activity of 1,3,4-Oxadiazole Derivatives

| Compound Type/Derivative | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Benzimidazole derivative of 1,3,4-oxadiazole (Compound 5) | MCF-7 (Breast) | Cytotoxicity | Stronger than 5-fluorouracil | nih.gov |

| Benzimidazole derivative of 1,3,4-oxadiazole (Compound 6) | MCF-7 (Breast) | Cytotoxicity | Stronger than 5-fluorouracil | nih.gov |

| 3-Trifluoromethyl-piperazine derivative of 1,3,4-oxadiazole | HepG2 (Liver) | Inhibition | More effective than 5-fluorouracil | nih.gov |

| Hybrid Schiff base of 1,3,4-oxadiazole (Derivative 37) | SMMC-7721 (Liver) | Antiproliferative Activity | 2-3 times stronger than 5-fluorouracil | nih.gov |

| Hybrid Schiff base of 1,3,4-oxadiazole (Derivative 38) | MCF-7 (Breast) | Antiproliferative Activity | 2-3 times stronger than 5-fluorouracil | nih.gov |

| 5-thioxo-1,3,4-oxadiazole analog (Compound 5f) | K562 (Leukemia) | Inhibition Rate | 85% | researchgate.net |

Proposed Mechanisms of Antitumor Action

The anticancer properties of 1,3,4-oxadiazole derivatives are attributed to their ability to interact with a variety of biological targets, leading to the disruption of cancer cell proliferation and survival. nih.gov These mechanisms are diverse, ranging from the inhibition of critical enzymes and growth factors to direct interactions with nucleic acids. nih.govresearchgate.net

One of the key mechanisms underlying the antitumor effect of 1,3,4-oxadiazole derivatives is the inhibition of growth factor signaling pathways. The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are crucial tyrosine kinases that regulate cell growth, proliferation, and angiogenesis. nih.govresearchgate.net The anticancer activity of certain 1,3,4-oxadiazole compounds has been directly linked to their ability to inhibit EGFR and VEGFR-2, thereby blocking downstream signaling cascades essential for tumor development. researchgate.net

The 1,3,4-oxadiazole core is a versatile scaffold for designing inhibitors of various enzymes that are critical for cancer cell function and survival. nih.gov

Telomerase: Telomerase is an enzyme crucial for maintaining telomere length and is overexpressed in the majority of cancer cells, contributing to their immortality. tmrjournals.com Consequently, it is a significant target for anticancer drug development. tmrjournals.com A pyridine-containing 1,3,4-oxadiazole derivative, in particular, has demonstrated potent telomerase inhibitory activity. nih.govtmrjournals.com The compound (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide was identified as a highly potent inhibitor against several cancer cell lines, with activity significantly greater than reference drugs like staurosporine (B1682477) and ethidium (B1194527) bromide. nih.govtmrjournals.commdpi.com

| Compound | Target Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |

|---|---|---|---|---|

| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | BGC823 (Gastric Cancer) | 1.18 ± 0.14 | Staurosporine | 4.18 ± 0.05 |

| Ethidium Bromide | 2.71 ± 0.18 |

Thymidylate Synthase (TS): As an essential enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), thymidylate synthase is a well-established target in chemotherapy. mdpi.com Inhibition of TS leads to an imbalance in deoxyribonucleotides, disrupting DNA synthesis and repair. mdpi.comresearchgate.net Novel 1,3,4-oxadiazole-containing hybrids have been developed as potent TS inhibitors, with some compounds showing significantly greater activity than the standard drug pemetrexed. mdpi.com

Histone Deacetylase (HDAC): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy. nih.gov The 1,3,4-oxadiazole structure has been incorporated into molecules designed as HDAC inhibitors. nih.govresearchgate.net For example, the compound 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamide has shown a prominent inhibitory effect against breast cancer cell line growth. nih.gov

Topoisomerase II: Topoisomerase II is a nuclear enzyme that resolves DNA topological problems during replication and transcription. mdpi.com Its inhibition leads to stable DNA-enzyme complexes, causing irreversible DNA strand breaks and subsequent cell death. mdpi.com This mechanism of action is a feature of several established anticancer drugs, and 1,3,4-oxadiazole derivatives have been investigated for this activity. nih.gov

Thymidine Phosphorylase (TP): Also known as platelet-derived endothelial cell growth factor, TP is an enzyme involved in the pyrimidine (B1678525) salvage pathway and plays a role in angiogenesis. nih.govrjpbr.com It is highly expressed in various solid tumors, and its overexpression is linked to tumor invasion and metastasis. nih.govrjpbr.com Consequently, TP is a key target for developing novel anticancer agents, and various 2,5-disubstituted 1,3,4-oxadiazoles have been identified as potent inhibitors. nih.gov One notable example is 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole, which was found to be a highly effective TP inhibitor. nih.gov

The structural characteristics of 1,3,4-oxadiazole derivatives facilitate their interaction with biological macromolecules. nih.govresearchgate.net Research has shown that the planar oxadiazole and pyridine rings can engage in π–π stacking interactions, which can be a significant contributor to their binding with biological targets like G-quadruplex DNA and mRNA. nih.gov These non-covalent interactions are crucial for the formation of stable drug-target complexes, underpinning their biological activity. nih.gov

Cholinesterase Inhibition (AChE and BChE)

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy. nih.govnih.gov Derivatives of 5-aryl-1,3,4-oxadiazol-2-amine have emerged as effective inhibitors of both these enzymes. nih.govmdpi.comresearchgate.net

Several studies have confirmed that 1,3,4-oxadiazole derivatives containing a pyridine ring can act as dual inhibitors of both AChE and BChE. nih.govnih.govmdpi.com This dual activity is considered beneficial for the treatment of Alzheimer's disease. nih.gov Synthesized series of these compounds have demonstrated moderate to excellent inhibitory activity, with some derivatives showing potency in the nanomolar range, surpassing that of the established drug rivastigmine. nih.govmdpi.comnih.gov

| Compound Series/Derivative | AChE IC₅₀ | BChE IC₅₀ |

|---|---|---|

| 5-Aryl-1,3,4-oxadiazoles with dodecyl chain | 12.8–99.2 µM | ≥ 53.1 µM |

| Compound 5e (5-pyrid-3-yl-1,3,4-oxadiazole scaffold) | 50.87 nM | 4.77 nM |

Investigations into the mechanism of cholinesterase inhibition by these compounds indicate non-covalent interactions within the enzyme's active site. nih.gov Molecular docking studies suggest that these inhibitors can block entry into the enzyme's gorge and catalytic site. nih.govmdpi.com The type of inhibition can vary among different derivatives, with some acting as mixed inhibitors while others exhibit non-competitive inhibition. mdpi.com Further studies on the most potent inhibitors have been conducted to evaluate their reversibility, confirming the non-covalent nature of the binding. mdpi.comnih.gov

Analgesic Activity

While direct studies on the analgesic properties of this compound are not extensively documented, the broader class of 1,3,4-oxadiazole derivatives has demonstrated significant promise in pain management. Research has shown that various 2,5-disubstituted 1,3,4-oxadiazoles exhibit notable analgesic effects. For instance, certain aroylpropionic acid-based 2,5-disubstituted-1,3,4-oxadiazoles have been synthesized and shown to possess potent analgesic activities. This suggests that the 1,3,4-oxadiazole scaffold is a key pharmacophore for eliciting an analgesic response. The mechanism of action is often linked to the inhibition of inflammatory pathways, which are frequently associated with pain. The presence of the pyridine ring in the target compound could further modulate this activity, a hypothesis that warrants further specific investigation.

Anti-inflammatory Properties

The anti-inflammatory potential of the 1,3,4-oxadiazole nucleus is well-established, with numerous derivatives exhibiting potent activity. nih.gov The structural features of these compounds allow them to interact with key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). By replacing the free carboxylic acid group found in many conventional nonsteroidal anti-inflammatory drugs (NSAIDs) with a 1,3,4-oxadiazole ring, researchers have been able to retain or even enhance anti-inflammatory efficacy while potentially reducing ulcerogenic side effects. nih.gov Studies on various 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated significant anti-inflammatory effects in animal models. researchgate.netmdpi.com Although specific data for this compound is limited, the collective evidence for related compounds suggests that it is a promising candidate for further anti-inflammatory evaluation. nih.govresearchgate.net

Anticonvulsant Activity

Significant anticonvulsant activity has been observed in derivatives closely related to this compound. A study focusing on a series of 2-(substituted phenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazoles revealed promising results in preclinical models of epilepsy. ptfarm.pl These compounds were evaluated for their ability to protect against seizures induced by a maximal electroshock stimulus.

Notably, compounds with electron-withdrawing substituents on the phenylamino (B1219803) ring, such as 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole, demonstrated excellent anticonvulsant activity. ptfarm.pl In contrast, derivatives with an unsubstituted phenyl ring showed good, albeit lesser, activity. ptfarm.pl These findings suggest that the 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine core is a viable scaffold for the development of new anticonvulsant drugs.

Table 1: Anticonvulsant Activity of 5-(4-pyridyl)-1,3,4-oxadiazole Derivatives

| Compound | Substituent on Phenylamino Ring | Anticonvulsant Activity |

|---|---|---|

| Derivative 1 | 4-Chloro | Excellent |

T-type Calcium Channel Inhibition

T-type calcium channels are recognized as important targets for the treatment of neurological disorders such as epilepsy and neuropathic pain. nih.gov A rational drug design approach has led to the synthesis and evaluation of a group of 2,5-disubstituted 1,3,4-oxadiazole molecules as selective T-type calcium channel inhibitors. nih.govnih.gov

While specific studies on this compound are not available, research on other 2,5-disubstituted 1,3,4-oxadiazoles has shown that this class of compounds can selectively inhibit T-type Ca2+ channels over other ion channels. nih.gov For instance, 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide was found to be a selective inhibitor. nih.gov Further structural modifications of the C5-aryl ring of the 1,3,4-oxadiazole scaffold have been suggested to enhance T-type calcium channel inhibition, indicating that the pyridinyl group in the title compound could confer interesting properties in this regard. nih.gov

Antiviral Properties

The 1,3,4-oxadiazole nucleus is a component of various compounds that have been investigated for their antiviral activity, including against the human immunodeficiency virus (HIV). researchgate.netnih.govnih.gov While direct antiviral data for this compound is scarce, studies on related structures provide valuable insights. For example, a series of 5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine (B13867177) derivatives, a close structural analog where the oxygen in the oxadiazole ring is replaced by sulfur, were tested for their activity against HIV-1. nih.gov Although most of these thiadiazole derivatives showed low activity, the fact that some activity was observed suggests that the pyridinyl-heterocycle scaffold could be a starting point for the development of more potent antiviral agents. nih.gov The broader class of 1,3,4-oxadiazoles has also shown activity against other viruses, indicating the versatility of this heterocyclic system in antiviral drug discovery. arkat-usa.org

Antidiabetic Properties

The 1,3,4-oxadiazole scaffold has been explored for its potential in the management of diabetes. ijprajournal.comrjptonline.org Derivatives of this heterocyclic system have been shown to exhibit antidiabetic effects through various mechanisms, including the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion. researchgate.netderpharmachemica.com

A study on 1,3,4-oxadiazole derivatives bearing a 6-methyl pyridine moiety demonstrated good α-amylase and α-glucosidase inhibition activity. researchgate.netderpharmachemica.com This suggests that the combination of a pyridine ring and a 1,3,4-oxadiazole core can lead to compounds with promising antidiabetic potential. While specific research on this compound is needed, the existing data on related compounds supports its investigation as a potential antidiabetic agent. semanticscholar.org

Vasodilating Agent

The potential for 1,3,4-oxadiazole derivatives to act as vasodilating agents has been explored in several studies. researchgate.netpharmatutor.org A novel series of 2,5-disubstituted-1,3,4-oxadiazoles containing a pyridine-4-yl moiety were synthesized and screened for their relaxant activity on goat pulmonary veins. researchgate.net One of the synthesized compounds, PSMB9, exhibited a significant relaxation of 83.33%. researchgate.net This finding indicates that the 5-(pyridin-4-yl)-1,3,4-oxadiazole scaffold has the potential to yield potent vasodilating agents. Although this study did not specifically investigate this compound, the positive results for a closely related isomer suggest that the title compound may also possess vasodilatory properties and could be a candidate for further investigation in the context of cardiovascular diseases. researchgate.netnih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole |

| 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide |

| 5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine |

Future Directions and Research Perspectives

Development of Novel Derivatizations for Enhanced Potency and Selectivity

The core structure of 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine is ripe for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. Future efforts will concentrate on creating new analogues by targeting the primary amine group and the pyridine (B92270) ring.

One promising strategy involves the synthesis of novel amide derivatives. For instance, reacting N-(5-(Pyridin-2-yl)-1,3,4-Oxadiazol-2-yl)amine with various anhydrides can yield a library of N-acylated compounds. orientjchem.org These modifications can significantly alter the molecule's polarity and hydrogen bonding capacity, potentially leading to improved potency against microbial targets. orientjchem.org

Another avenue of exploration is the introduction of long alkyl chains to the amine group. This approach has been successful in generating derivatives of related 5-aryl-1,3,4-oxadiazol-2-amines that show moderate to potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Similar N-alkylation of the title compound could yield novel cholinesterase inhibitors. nih.gov